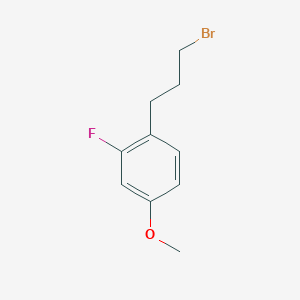
4-(3-Bromopropyl)-3-fluoroanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromopropyl)-3-fluoroanisole is an organic compound that belongs to the class of aromatic ethers It features a bromopropyl group and a fluoro group attached to an anisole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-3-fluoroanisole typically involves the reaction of 3-fluoroanisole with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the bromopropyl group is introduced to the anisole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopropyl)-3-fluoroanisole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromopropyl group or the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes or partially reduced aromatic compounds.
Scientific Research Applications
4-(3-Bromopropyl)-3-fluoroanisole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Chemical Biology: Employed in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(3-Bromopropyl)-3-fluoroanisole depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In medicinal chemistry, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-Bromopropyl)-anisole: Lacks the fluoro group, which may affect its reactivity and biological activity.
3-Fluoroanisole: Lacks the bromopropyl group, making it less versatile in synthetic applications.
4-Bromoanisole: Lacks both the fluoro and propyl groups, limiting its utility in certain reactions.
Uniqueness
4-(3-Bromopropyl)-3-fluoroanisole is unique due to the presence of both the bromopropyl and fluoro groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for diverse applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H12BrFO |
|---|---|
Molecular Weight |
247.10 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-fluoro-4-methoxybenzene |
InChI |
InChI=1S/C10H12BrFO/c1-13-9-5-4-8(3-2-6-11)10(12)7-9/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
PSUVWMYEAPSJIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13479935.png)
![2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-olhydrochloride](/img/structure/B13479910.png)
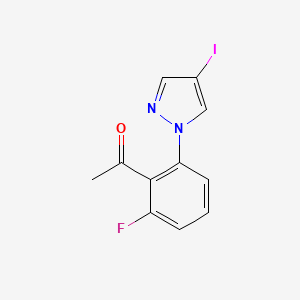
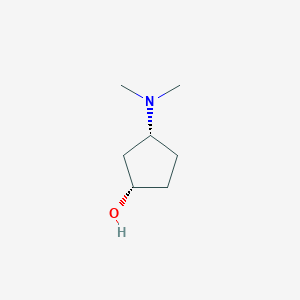
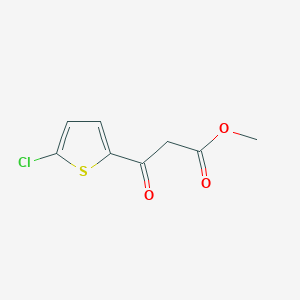
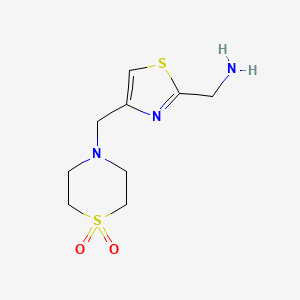
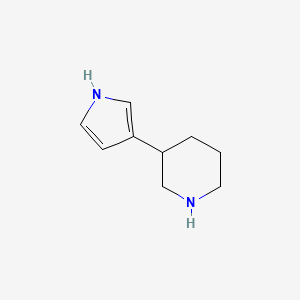
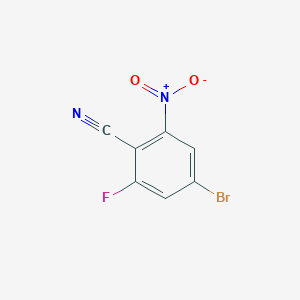
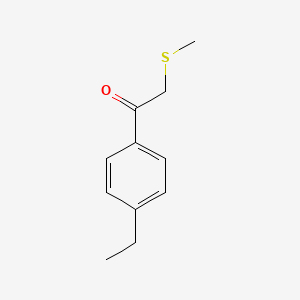
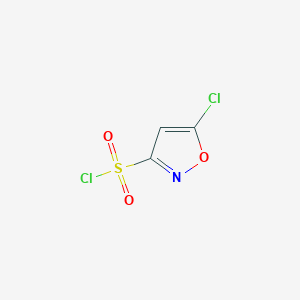
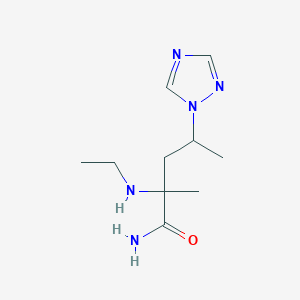
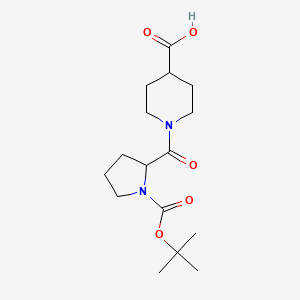
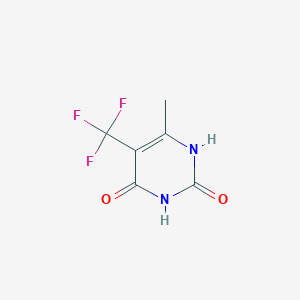
![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)
